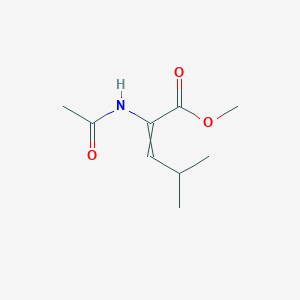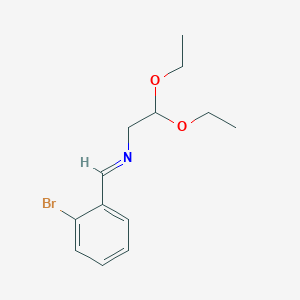
(E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a methanimine group bonded to a diethoxyethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 2,2-diethoxyethylamine.
Condensation Reaction: The aldehyde group of 2-bromobenzaldehyde reacts with the amine group of 2,2-diethoxyethylamine under acidic or basic conditions to form the imine linkage.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction completion.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to streamline the isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction Reactions: The imine group can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetonitrile).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Applications De Recherche Scientifique
(E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(E)-1-(2-Chlorophenyl)-N-(2,2-diethoxyethyl)methanimine: Similar structure with a chlorine atom instead of bromine.
(E)-1-(2-Fluorophenyl)-N-(2,2-diethoxyethyl)methanimine: Similar structure with a fluorine atom instead of bromine.
(E)-1-(2-Iodophenyl)-N-(2,2-diethoxyethyl)methanimine: Similar structure with an iodine atom instead of bromine.
Uniqueness: (E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs
Propriétés
Numéro CAS |
63927-19-5 |
|---|---|
Formule moléculaire |
C13H18BrNO2 |
Poids moléculaire |
300.19 g/mol |
Nom IUPAC |
1-(2-bromophenyl)-N-(2,2-diethoxyethyl)methanimine |
InChI |
InChI=1S/C13H18BrNO2/c1-3-16-13(17-4-2)10-15-9-11-7-5-6-8-12(11)14/h5-9,13H,3-4,10H2,1-2H3 |
Clé InChI |
LTSGSDPKSVJWJQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN=CC1=CC=CC=C1Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


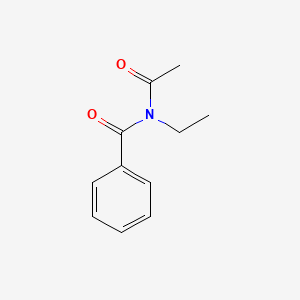
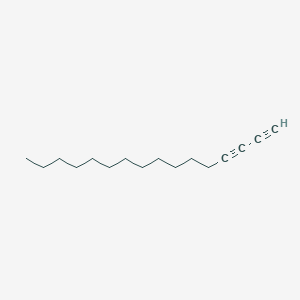
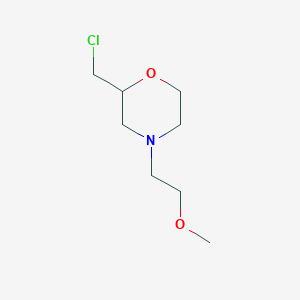
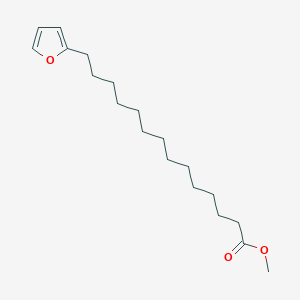

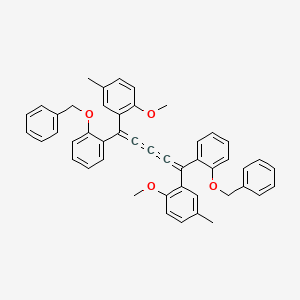
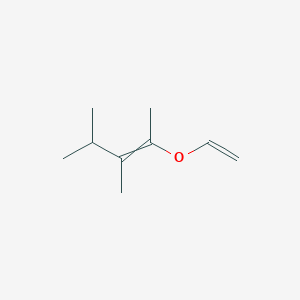
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
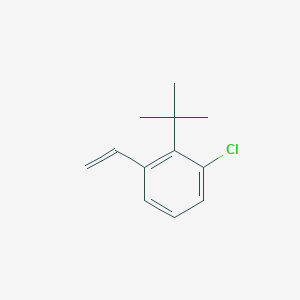
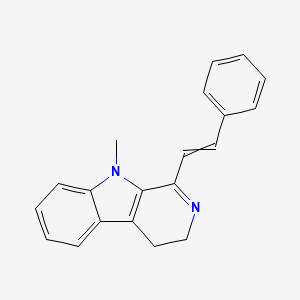
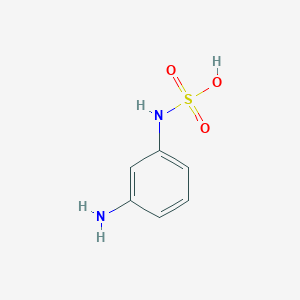

![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
